5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid
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Overview
Description
5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid: is a complex organic compound that features a naphthalene ring system substituted with a sulfinic acid group and an ethoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxyaniline with a suitable naphthalene derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties, such as conductivity or fluorescence .
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structural features. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and materials science .
Mechanism of Action
The mechanism of action of 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ethoxyanilino group may play a crucial role in binding interactions, while the sulfinic acid group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
2-(4-Ethoxyanilino)-5-nitrobenzoic acid: This compound shares the ethoxyanilino group but differs in the presence of a nitro group instead of a naphthalene ring.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[2-(4-ethoxyanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C20H19NO4S/c1-2-25-16-11-9-15(10-12-16)21-20(22)13-14-5-3-7-18-17(14)6-4-8-19(18)26(23)24/h3-12H,2,13H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
TZYGSQWJEPOJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Origin of Product |
United States |
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